amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-11-3](/img/structure/B2368682.png)
4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, an amino group, and a 1,2,4-triazolone ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of pharmaceuticals or agrochemicals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine and 1,2,4-triazolone rings. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to influence the acidity and lipophilicity of compounds .Applications De Recherche Scientifique
Antimicrobial Activities
Synthesis and Antimicrobial Activities : New derivatives of 1,2,4-triazole have been synthesized and tested for antimicrobial activities, with some demonstrating good or moderate effectiveness against microorganisms (Bektaş et al., 2007).
Antimicrobial Agent Synthesis : The synthesis of various 1,2,4-triazole derivatives and their evaluation as antimicrobial agents has been reported, highlighting their potential in combating infections (Dave et al., 2007).
Microwave-Assisted Synthesis for Antimicrobial Use : The novel synthesis of 1,2,4-triazol-3-ones using microwave irradiation and their application in antimicrobial activities have been explored, showing the efficiency of this method in drug development (Özil et al., 2010).
Synthesis and Structural Analysis
Structural Properties of Triazole Compounds : Research on Cu(II), Ni(II), and Fe(II) complexes with a triazole Schiff base has provided insights into the structural properties of these compounds, which are essential for understanding their potential applications (Sancak et al., 2007).
Synthesis and X-Ray Analysis : The synthesis and X-ray diffraction analysis of novel triazolyl-benzimidazole compounds have contributed to a deeper understanding of the structural aspects of these molecules, which is crucial for their application in various fields (Karayel et al., 2015).
Crystal Structure Assessment : Studies on the crystal structures and intermolecular interactions of antioxidant triazolyl-benzimidazole compounds have provided valuable information on their molecular configurations, influencing their functional properties (Karayel et al., 2015).
Chemical Synthesis Methods
Green Synthesis Approach : An eco-friendly protocol for synthesizing Schiff bases from 1,2,4-triazoles in water under microwave irradiation has been developed, demonstrating an environmentally friendly method for chemical synthesis (Gümüş, 2019).
Rapid Microwave Assisted Synthesis : The rapid synthesis of novel triazolo[3,4-b][1,3,4]thiadiazoles using microwave irradiation indicates an efficient and time-saving method for producing these compounds (Raval et al., 2010).
Corrosion Inhibition Application : Schiff's bases of pyridyl substituted triazoles have been synthesized and investigated as corrosion inhibitors for mild steel, showcasing their potential in industrial applications (Ansari et al., 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are often used in the agrochemical and pharmaceutical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s worth noting that trifluoromethylpyridines and their derivatives, which share structural similarities with the compound , are used in the protection of crops from pests
Biochemical Pathways
Given the use of similar compounds in the agrochemical industry, it’s possible that this compound may affect pathways related to pest resistance in crops .
Result of Action
Similar compounds are used in the agrochemical industry for crop protection, suggesting that this compound may have similar effects .
Orientations Futures
Propriétés
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O2/c1-12-24-26(8-9-29-14-6-4-3-5-7-14)17(28)27(12)25(2)16-15(19)10-13(11-23-16)18(20,21)22/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPBXLDDWZVMEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)
![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)
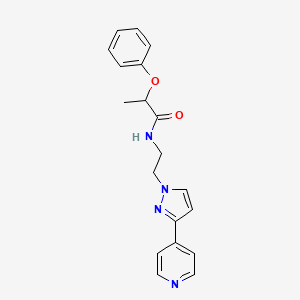
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)
![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)
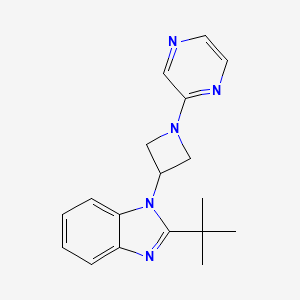
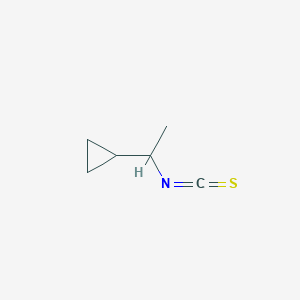
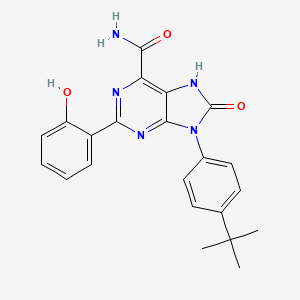
![2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2368613.png)
![tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2368617.png)
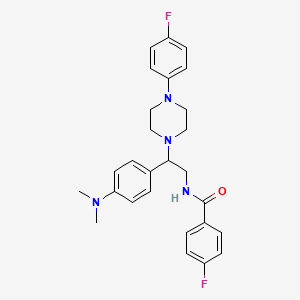
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2368622.png)